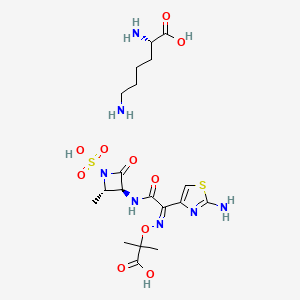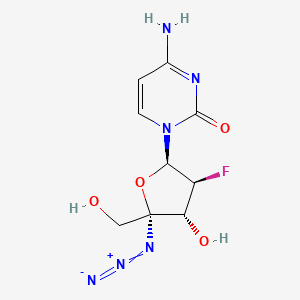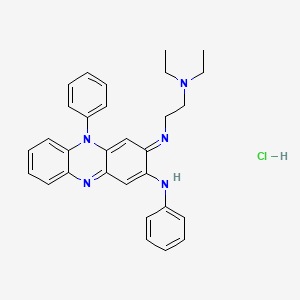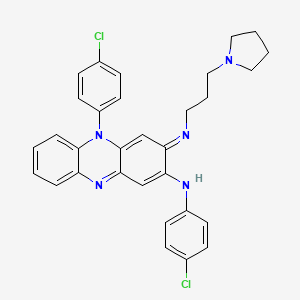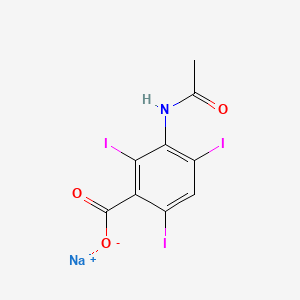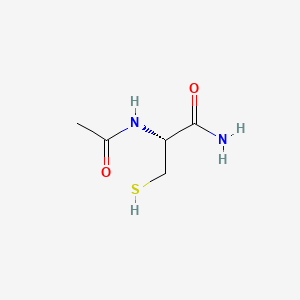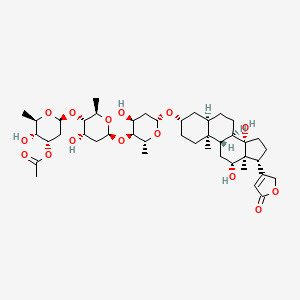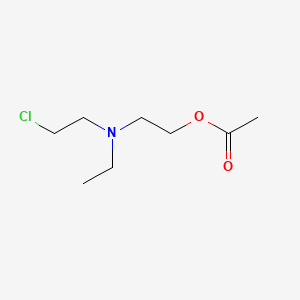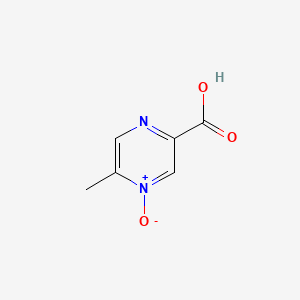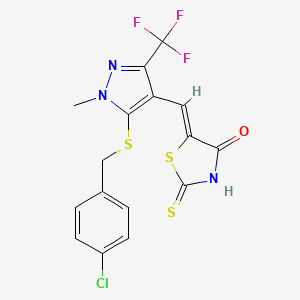
アダムツ-5阻害剤
概要
説明
ADAMTS-5阻害剤は、A Disintegrin And Metalloproteinase with Thrombospondin Motifs-5(ADAMTS-5)酵素の活性を阻害するように設計された化合物です。この酵素は、軟骨の主要な構成要素であるアグリカンを分解する上で重要な役割を果たします。 ADAMTS-5の調節不全は、変形性関節症の進行に関連しており、治療介入の重要な標的となっています .
科学的研究の応用
ADAMTS-5 Inhibitors have a wide range of scientific research applications:
Chemistry: They are used in the study of enzyme inhibition and the development of new synthetic methodologies.
Biology: These inhibitors are crucial in understanding the role of ADAMTS-5 in cartilage degradation and other biological processes.
作用機序
ADAMTS-5阻害剤は、酵素ADAMTS-5に結合し、その活性を阻害することで効果を発揮します。阻害剤は、通常、酵素のメタロプロテアーゼとディスインテグリン様ドメインの界面を標的とします。 この結合は、阻害剤と酵素内の特定のアミノ酸残基(リジン残基K532とK533など)との間の水素結合によって仲介されます . ADAMTS-5を阻害することで、これらの化合物はアグリカン分解を防ぎ、軟骨を損傷から保護します .
生化学分析
Biochemical Properties
ADAMTS-5 inhibitor interacts with the ADAMTS-5 enzyme, inhibiting its activity . The ADAMTS-5 enzyme has several distinct protein modules, including a propeptide region, a metalloproteinase domain, a disintegrin-like domain, and a thrombospondin type 1 motif . The inhibitor binds to the active site of the enzyme, preventing it from cleaving its substrates, such as aggrecan, a major proteoglycan of cartilage .
Cellular Effects
The inhibition of ADAMTS-5 by the ADAMTS-5 inhibitor impacts various cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of ADAMTS-5 can lead to a decrease in the degradation of the extracellular matrix, thereby preserving the structural integrity of tissues such as cartilage .
Molecular Mechanism
The ADAMTS-5 inhibitor exerts its effects at the molecular level by binding to the active site of the ADAMTS-5 enzyme, thereby preventing it from cleaving its substrates . This inhibition can lead to changes in gene expression, as the degradation of the extracellular matrix by ADAMTS-5 is a regulated process that involves the activation of various genes .
Dosage Effects in Animal Models
The effects of the ADAMTS-5 inhibitor can vary with different dosages in animal models. For instance, genetically modified mice in which the catalytic domain of ADAMTS-5 was deleted are resistant to cartilage destruction in an experimental model of osteoarthritis
Metabolic Pathways
The ADAMTS-5 inhibitor is involved in the metabolic pathway of extracellular matrix degradation. It interacts with the ADAMTS-5 enzyme, which is a key player in this pathway . The inhibitor can affect metabolic flux or metabolite levels by reducing the rate of extracellular matrix degradation.
準備方法
合成経路と反応条件
ADAMTS-5阻害剤の合成は、通常、酵素に効果的に結合し、その活性を阻害する小分子の作成を伴います。 一般的なアプローチの1つは、β-N-アセチル-d-グルコサミン結合能力を利用した糖系アリールスルホンアミドの設計です . 合成経路には次の手順が含まれます。
アリールスルホンアミドコアの形成: この手順には、アルカリ性条件下でアリールハライドをスルホンアミドと反応させて、アリールスルホンアミドコアを形成することが含まれます。
糖部分の付加: 糖部分であるβ-N-アセチル-d-グルコサミンは、次にグリコシル化反応によってアリールスルホンアミドコアに付加されます。
精製と特性評価: 最終生成物は、クロマトグラフィー技術を使用して精製され、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して特性評価されます。
工業生産方法
ADAMTS-5阻害剤の工業生産には、上記の合成経路のスケールアップが含まれます。このプロセスには、最終生成物の高収率と純度を確保するための反応条件の最適化が含まれます。 自動合成および精製システムの使用は、効率と再現性を高めるために工業環境で一般的です .
化学反応の分析
反応の種類
ADAMTS-5阻害剤は、次のようなさまざまな化学反応を受けます。
酸化: 阻害剤は、特にスルホンアミド基の硫黄原子で酸化反応を起こす可能性があります。
還元: 還元反応は、阻害剤構造中に存在する場合、ニトロ基で起こる可能性があります。
置換: 置換反応は、阻害剤の合成、特にアリールスルホンアミドコアの形成において一般的です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アリールスルホンアミドコアを形成するために、ハロゲン化アリール化合物とスルホンアミドがアルカリ性条件下で使用されます。
主要な生成物
これらの反応の主要な生成物は、アリールスルホンアミドコアと付加された糖部分を特徴とするADAMTS-5阻害剤そのものです .
科学研究への応用
ADAMTS-5阻害剤は、幅広い科学研究の応用範囲を持っています。
化学: 酵素阻害の研究や新しい合成方法の開発に使用されます。
生物学: これらの阻害剤は、ADAMTS-5の軟骨分解やその他の生物学的プロセスにおける役割を理解する上で不可欠です。
医学: ADAMTS-5阻害剤は、変形性関節症や軟骨分解を伴う他の疾患の治療のための潜在的な治療薬として研究されています.
類似化合物との比較
ADAMTS-5阻害剤は、ADAMTSファミリーの他の阻害剤と比較して、その高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
ADAMTS-4阻害剤: これらの阻害剤は、アグリカン分解に関与する別の酵素であるADAMTS-4を標的とします。
GLPG1972/S201086: これは、前臨床および臨床研究で有望な結果を示した、強力で選択的なADAMTS-5阻害剤です.
イソインドリンアミド誘導体: これらの化合物も、高い経口バイオアベイラビリティを備えた強力なADAMTS-5阻害剤です.
特性
IUPAC Name |
(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1666515.png)
